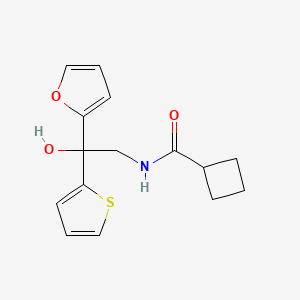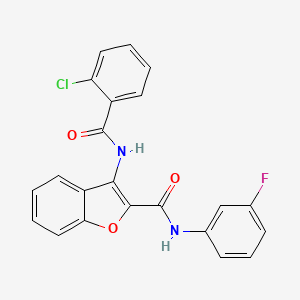
Methyl-2-oxohexanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-oxohexanoate, also known as methyl 2-oxohexanoate, is an organic compound with the molecular formula C7H12O3. It is a methyl ester of 2-oxohexanoic acid and is characterized by its ketone and ester functional groups. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
Methyl 2-oxohexanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Methyl 2-oxohexanoate serves as an intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents.
Industry: It is employed in the production of flavors, fragrances, and specialty chemicals.
Wirkmechanismus
Target of Action
Methyl 2-oxohexanoate is a synthetic chemical that is used as a solvent in organic synthesis . It has been used as the starting material for the asymmetric synthesis of some medicinal drugs, including the anti-inflammatory drug piroxicam . This chemical also has been shown to have anticancer activity due to its ability to inhibit fatty acid synthase and nutrient uptake in pancreatic cancer cells .
Mode of Action
Methyl 2-oxohexanoate, being a keto acid, can participate in various biochemical reactions. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen of the hydroxylamine or hydrazine acts as a nucleophile and reacts with the partially positive carbon of the carbonyl group in Methyl 2-oxohexanoate .
Biochemical Pathways
Methyl 2-oxohexanoate can be involved in the biosynthesis of leucine, an essential amino acid . Isopropylmalate synthase (IPMS) catalyzes the first dedicated step in leucine biosynthesis, an aldol-type condensation between acetyl-CoA and 2-oxoisovalerate yielding 2-isopropylmalate . Both encoded proteins accept 2-oxo acid substrates in vitro ranging in length from glyoxylate to 2-oxohexanoate .
Result of Action
The result of Methyl 2-oxohexanoate’s action can vary depending on its use. For instance, in the context of drug synthesis, it serves as a precursor for more complex molecules. In the context of its anticancer activity, it can inhibit fatty acid synthase and nutrient uptake in pancreatic cancer cells, potentially leading to cell death .
Action Environment
The action, efficacy, and stability of Methyl 2-oxohexanoate can be influenced by various environmental factors. For instance, the pH of the environment can affect its reactivity. Furthermore, the presence of other molecules can influence its stability and reactivity. For example, in the presence of hydroxylamine or hydrazine, it can form oximes or hydrazones .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Methyl 2-oxohexanoate are not fully understood due to limited research. It is known that this compound can participate in various biochemical reactions. For instance, it can react with hydroxylamine to form oximes . This reaction involves the nitrogen acting as a nucleophile in competition with oxygen . The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Cellular Effects
It is known that similar compounds can induce insulin release by isolated incubated islets and a biphasic insulin-secretory pattern in perfused mouse pancreas .
Molecular Mechanism
It is known that similar compounds can act as a nucleophile in competition with oxygen, leading to the formation of oximes .
Temporal Effects in Laboratory Settings
It is known that similar compounds can induce insulin release by isolated incubated islets and a biphasic insulin-secretory pattern in perfused mouse pancreas .
Dosage Effects in Animal Models
It is known that similar compounds can induce insulin release by isolated incubated islets and a biphasic insulin-secretory pattern in perfused mouse pancreas .
Metabolic Pathways
It is known that similar compounds can induce insulin release by isolated incubated islets and a biphasic insulin-secretory pattern in perfused mouse pancreas .
Transport and Distribution
It is known that similar compounds can induce insulin release by isolated incubated islets and a biphasic insulin-secretory pattern in perfused mouse pancreas .
Subcellular Localization
It is known that similar compounds can induce insulin release by isolated incubated islets and a biphasic insulin-secretory pattern in perfused mouse pancreas .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 2-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, methyl 2-oxohexanoate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-oxohexanoic acid.
Reduction: 2-hydroxyhexanoate.
Substitution: Corresponding amides or thioesters.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-oxopentanoate: Similar structure but with one less carbon atom.
Methyl 2-oxoheptanoate: Similar structure but with one more carbon atom.
Ethyl 2-oxohexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 2-oxohexanoate is unique due to its specific chain length and functional groups, which confer distinct reactivity and properties. Its balance of hydrophobic and hydrophilic characteristics makes it versatile for various applications in synthesis and research.
Eigenschaften
IUPAC Name |
methyl 2-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-6(8)7(9)10-2/h3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIQBFATAJWGCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6395-83-1 |
Source


|
| Record name | methyl 2-oxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2399859.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide](/img/structure/B2399863.png)
![2-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B2399864.png)
![6-(Chloromethyl)-2-methylbenzo[d]thiazole](/img/structure/B2399865.png)
![3-[(4-Fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2399866.png)


![2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2399873.png)





